molecular formula C20H23N7O B6459317 2-cyclopropyl-4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine CAS No. 2548992-30-7

2-cyclopropyl-4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine

Cat. No. B6459317
CAS RN: 2548992-30-7
M. Wt: 377.4 g/mol
InChI Key: BPCKDRJCJXDYGR-UHFFFAOYSA-N
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Description

2-cyclopropyl-4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C20H23N7O and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-cyclopropyl-4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine is 377.19640838 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-cyclopropyl-4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclopropyl-4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Protodeboronation

This compound could be used in the catalytic protodeboronation of pinacol boronic esters . Protodeboronation is a valuable but not well-developed process in organic synthesis . This compound could potentially be utilized in a radical approach to catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

Anti-Markovnikov Hydromethylation

The compound could be paired with a Matteson–CH2–homologation protocol to allow for formal anti-Markovnikov alkene hydromethylation . This is a valuable but unknown transformation .

Synthesis of δ-®-coniceine and Indolizidine 209B

The compound could be used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are complex organic compounds with potential applications in various fields .

PAK4 Inhibition

A series of novel 2,4-diaminoquinazoline derivatives, which could potentially include this compound, have been designed, synthesized, and evaluated as p21-activated kinase 4 (PAK4) inhibitors . All compounds showed significant inhibitory activity against PAK4 .

Enzyme Inhibitors

In drug application research, boric acid compounds, which could potentially include this compound, are usually used as enzyme inhibitors . They can be used to treat tumors and microbial infections .

Specific Ligand Drugs

Boric acid compounds, which could potentially include this compound, can also be used as specific ligand drugs . These can be used in the treatment of various diseases, including cancer .

properties

IUPAC Name

2-cyclopropyl-4-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O/c1-26-13-16(12-24-26)15-10-22-20(23-11-15)28-17-5-8-27(9-6-17)18-4-7-21-19(25-18)14-2-3-14/h4,7,10-14,17H,2-3,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCKDRJCJXDYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=NC(=NC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine

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